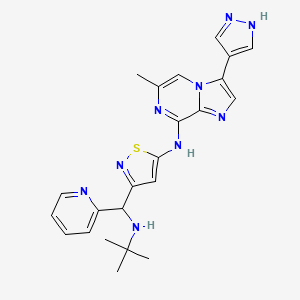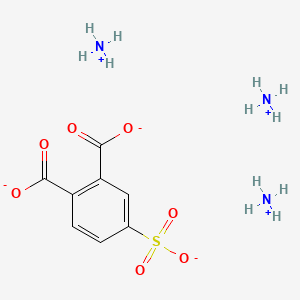
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is a fluorinated organic compound characterized by its unique structure, which includes both perfluoroisopropoxy and tetrafluoro groups along with an iodine atom
Métodos De Preparación
The synthesis of 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of perfluoroisopropyl iodide with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential use in drug design and delivery systems is being explored due to its stability and reactivity.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Mecanismo De Acción
The mechanism by which 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Compared to other fluorinated compounds, 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is unique due to its combination of perfluoroisopropoxy and tetrafluoro groups along with an iodine atom. Similar compounds include:
Perfluoroalkyl iodides: These compounds share the iodine atom but lack the perfluoroisopropoxy group.
Tetrafluoroalkanes: These compounds have similar fluorinated structures but do not contain the iodine atom.
Perfluoroisopropyl ethers: These compounds have the perfluoroisopropoxy group but differ in other substituents. The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Número CAS |
25080-20-0 |
|---|---|
Fórmula molecular |
C7H4F11IO |
Peso molecular |
439.99 g/mol |
Nombre IUPAC |
1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane |
InChI |
InChI=1S/C7H4F11IO/c8-3(6(14,15)16)20-7(17,18)4(9,10)2(1-19)5(11,12)13/h2-3H,1H2 |
Clave InChI |
GXDRJQCAQULYJE-UHFFFAOYSA-N |
SMILES |
C(CI)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
SMILES canónico |
C(C(C(C(OC(C(F)(F)F)F)(F)F)(F)F)C(F)(F)F)I |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















